molecular formula C9H5F5O2 B2436435 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid CAS No. 2248342-53-0

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid

Cat. No. B2436435
CAS RN: 2248342-53-0
M. Wt: 240.129
InChI Key: PPAIIIVNWVBKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. DFB has a unique chemical structure that makes it a valuable tool for drug discovery and development.

Mechanism Of Action

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the inflammatory response. Additionally, 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages And Limitations For Lab Experiments

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action, making it a valuable tool for studying the inflammatory response. However, 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid also has some limitations. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, its potency can vary depending on the experimental conditions, which can make it difficult to compare results between different studies.

Future Directions

There are several future directions for research on 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid. One area of interest is the development of new drugs based on the structure of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid. By modifying the chemical structure of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid, it may be possible to create compounds with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid and its effects on various biochemical pathways. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid in preclinical and clinical settings.

Synthesis Methods

The synthesis of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid is a complex process that involves several steps. One of the most common methods for synthesizing 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid is the reaction of 4-chloro-3-(trifluoromethyl)benzoic acid with difluoromethyl magnesium bromide. This reaction results in the formation of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid, which can be purified through recrystallization.

Scientific Research Applications

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and cancer.

properties

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-7(11)5-2-1-4(8(15)16)3-6(5)9(12,13)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIIIVNWVBKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid

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